molecular formula C20H24N2O4S B11567228 1-[2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-yl]ethanone

1-[2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-yl]ethanone

Cat. No.: B11567228
M. Wt: 388.5 g/mol
InChI Key: IGLAAPAYJOHPDN-UHFFFAOYSA-N
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Description

1-[2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-yl]ethanone is a complex organic compound characterized by its unique structure, which includes a tetrahydropyrimidine ring substituted with methoxyphenyl and methylphenylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-yl]ethanone typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 4-methylbenzenesulfonamide in the presence of a base to form an intermediate. This intermediate is then subjected to cyclization under acidic conditions to form the tetrahydropyrimidine ring. Finally, the ethanone group is introduced through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an aprotic solvent.

Major Products Formed

    Oxidation: Formation of 1-[2-(4-hydroxyphenyl)-3-[(4-methylphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-yl]ethanone.

    Reduction: Formation of 1-[2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]tetrahydropyrimidin-1(2H)-yl]ethanone.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-yl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-yl]ethanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methoxy and sulfonyl groups play a crucial role in this interaction, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-hydroxyphenyl)-3-[(4-methylphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-yl]ethanone
  • 1-[2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]tetrahydropyrimidin-1(2H)-yl]ethanone
  • 1-[2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]pyrimidin-1(2H)-yl]ethanone

Uniqueness

1-[2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-yl]ethanone is unique due to its tetrahydropyrimidine ring structure, which provides specific steric and electronic properties. This uniqueness enhances its potential as a versatile compound in various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C20H24N2O4S

Molecular Weight

388.5 g/mol

IUPAC Name

1-[2-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonyl-1,3-diazinan-1-yl]ethanone

InChI

InChI=1S/C20H24N2O4S/c1-15-5-11-19(12-6-15)27(24,25)22-14-4-13-21(16(2)23)20(22)17-7-9-18(26-3)10-8-17/h5-12,20H,4,13-14H2,1-3H3

InChI Key

IGLAAPAYJOHPDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(C2C3=CC=C(C=C3)OC)C(=O)C

Origin of Product

United States

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